molecular formula C7H9FIN B8128522 4-Fluorobenzylammonium iodide

4-Fluorobenzylammonium iodide

Cat. No.: B8128522
M. Wt: 253.06 g/mol
InChI Key: LCTUISCIGMWMAT-UHFFFAOYSA-N
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Description

4-Fluorobenzylammonium iodide is a chemical compound with the molecular formula C7H9FIN. It is primarily used as a precursor in the synthesis of perovskite-based opto-electronic systems. The incorporation of this compound in these systems enhances the power conversion efficiency by passivating defects and improving charge transport .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Fluorobenzylammonium iodide can be synthesized through the reaction of 4-fluorobenzylamine with hydroiodic acid. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and reactant concentrations to achieve consistent product quality .

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Major Products:

Scientific Research Applications

4-Fluorobenzylammonium iodide has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-fluorobenzylammonium iodide exerts its effects involves the passivation of defects in perovskite films. The fluorinated benzene moiety confers hydrophobic properties, enhancing the stability of the perovskite film against moisture. This results in improved charge transport and overall device performance .

Comparison with Similar Compounds

  • 4-Fluorobenzylamine Hydroiodide
  • 4-Fluorophenylmethylammonium Iodide
  • 4-Fluorobenzylamine

Comparison: 4-Fluorobenzylammonium iodide is unique due to its specific application in perovskite-based opto-electronic systems. Its fluorinated benzene moiety provides enhanced stability and efficiency compared to similar compounds. The incorporation of this compound in perovskite solar cells results in superior performance, making it a valuable additive in the field of renewable energy .

Properties

IUPAC Name

(4-fluorophenyl)methylazanium;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FN.HI/c8-7-3-1-6(5-9)2-4-7;/h1-4H,5,9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCTUISCIGMWMAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C[NH3+])F.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9FIN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Fluorobenzylammonium iodide
Reactant of Route 2
4-Fluorobenzylammonium iodide
Reactant of Route 3
4-Fluorobenzylammonium iodide
Reactant of Route 4
4-Fluorobenzylammonium iodide
Reactant of Route 5
4-Fluorobenzylammonium iodide
Reactant of Route 6
4-Fluorobenzylammonium iodide

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